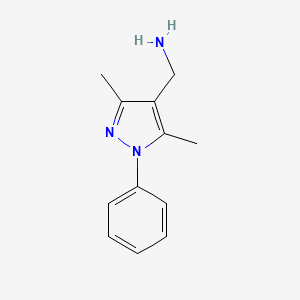![molecular formula C22H30O5 B3025688 5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid CAS No. 2442482-70-2](/img/structure/B3025688.png)
5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid
概要
説明
科学的研究の応用
CBGAQ is primarily used in scientific research due to its unique properties as a cannabinoid derivative. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions like epilepsy and neurodegenerative diseases.
Industry: Utilized in the development of cannabinoid-based products and formulations.
準備方法
合成経路と反応条件
CBGAQ の調製には、カンナビゲロール酸 (CBGA) の酸化が含まれます。CBGAQ の具体的な合成経路と反応条件は、文献では広く文書化されていません。 キノン誘導体を合成する一般的なプロセスには、通常、過マンガン酸カリウムや三酸化クロムなどの酸化剤を制御された条件下で使用することが含まれます .
工業生産方法
CBGAQ の工業生産は、主に研究で使用されているため、確立されていません。 その前駆体である CBGA を大麻植物から抽出するには、化学溶媒抽出法または天然溶媒抽出法を使用できます。 化学溶媒抽出法では、ブタンやエタノールなどの溶媒を使用し、天然溶媒抽出法では、植物材料からカンナビノイドを抽出するために水を使用します .
化学反応の分析
反応の種類
CBGAQ は、他のキノン誘導体と同様に、次のようなさまざまな化学反応を起こす可能性があります。
酸化: さらなる酸化により、より複雑なキノン構造が形成される可能性があります。
還元: 還元反応は、CBGAQ を元のヒドロキノン型に変換することができます。
置換: CBGAQ の芳香環上で、求電子置換反応が起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、ニトロ化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化により、より複雑なキノンが生成され、還元によりヒドロキノンが生成される可能性があります .
科学研究への応用
CBGAQ は、カンナビノイド誘導体としてのユニークな特性を持つため、主に科学研究で使用されています。応用には、次のようなものがあります。
化学: カンナビノイドの特性と反応を研究するための分析化学における標準物質として使用されます。
生物学: 抗炎症作用や抗酸化作用など、潜在的な生物活性について調査されています。
医学: 特にてんかんや神経変性疾患などの治療における潜在的な治療効果について調査されています。
作用機序
CBGAQ の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。カンナビノイド誘導体として、体内のカンナビノイド受容体 (CB1 と CB2) と相互作用する可能性があります。さらに、α2-アドレナリン受容体、セロトニン 5-HT1A 受容体、ペルオキシソーム増殖因子活性化受容体 (PPAR) などの他の受容体に影響を与える可能性があります。 これらの相互作用は、炎症、疼痛知覚、神経保護など、さまざまな生理学的プロセスを調節する可能性があります .
類似の化合物との比較
CBGAQ は、そのキノン構造のために、カンナビノイド誘導体のなかでもユニークです。類似の化合物には、次のようなものがあります。
カンナビゲロール酸 (CBGA): CBGAQ の前駆体であり、テトラヒドロカンナビノール (THC) やカンナビジオール (CBD) などの他のカンナビノイドの生合成における役割で知られています。
カンナビゲロール (CBG): CBGA の脱カルボキシル化型であり、非精神活性であり、潜在的な治療効果で知られています。
テトラヒドロカンナビノール (THC): 大麻植物の主な精神活性成分であり、精神活性作用で知られています。
カンナビジオール (CBD): さまざまな治療用途を持つ非精神活性カンナビノイド
CBGAQ は、その酸化キノン構造が、他のカンナビノイドには見られないユニークな化学的および生物学的特性をもたらすため、際立っています。
類似化合物との比較
CBGAQ is unique among cannabinoid derivatives due to its quinone structure. Similar compounds include:
Cannabigerolic Acid (CBGA): The precursor to CBGAQ, known for its role in the biosynthesis of other cannabinoids like tetrahydrocannabinol (THC) and cannabidiol (CBD).
Cannabigerol (CBG): The decarboxylated form of CBGA, known for its non-psychotropic properties and potential therapeutic effects.
Tetrahydrocannabinol (THC): The principal psychoactive constituent of Cannabis sativa, known for its psychoactive effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic applications
CBGAQ stands out due to its oxidative quinone structure, which imparts unique chemical and biological properties not found in other cannabinoids.
特性
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27)/b15-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMJCBCYHCJEP-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)C/C=C(\C)/CCC=C(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101038833 | |
| Record name | Cannabigerol quinone Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2442482-70-2 | |
| Record name | Cannabigerol quinone Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101038833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3025628.png)
